2-Hydrazino-alpha-(4-hydroxy-3-methoxybenzyl)propionitrile
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Overview
Description
Preparation Methods
The synthesis of 2-Hydrazino-alpha-(4-hydroxy-3-methoxybenzyl)propionitrile involves multiple steps. One common synthetic route starts with the reaction of 4-hydroxy-3-methoxybenzaldehyde with a suitable nitrile compound under hydrazine conditions . The reaction conditions typically involve the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .
Chemical Reactions Analysis
2-Hydrazino-alpha-(4-hydroxy-3-methoxybenzyl)propionitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydrazino group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Hydrazino-alpha-(4-hydroxy-3-methoxybenzyl)propionitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Hydrazino-alpha-(4-hydroxy-3-methoxybenzyl)propionitrile involves its interaction with specific molecular targets. In enzyme inhibition studies, it acts by binding to the active site of enzymes like DOPA-decarboxylase, thereby preventing the enzyme from catalyzing its normal reaction . This inhibition can affect various biochemical pathways, depending on the enzyme targeted .
Comparison with Similar Compounds
2-Hydrazino-alpha-(4-hydroxy-3-methoxybenzyl)propionitrile can be compared with other similar compounds, such as:
4-Hydroxy-3-methoxybenzaldehyde: A precursor in its synthesis.
DOPA-decarboxylase inhibitors: Compounds with similar enzyme inhibition properties.
The uniqueness of this compound lies in its specific structure, which allows it to interact with certain enzymes in a way that other compounds may not .
Properties
IUPAC Name |
2-hydrazinyl-3-(4-hydroxy-3-methoxyphenyl)-2-methylpropanenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-11(7-12,14-13)6-8-3-4-9(15)10(5-8)16-2/h3-5,14-15H,6,13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUVIKIJSYLNFHM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)O)OC)(C#N)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30857701 |
Source
|
Record name | 2-Hydrazinyl-3-(4-hydroxy-3-methoxyphenyl)-2-methylpropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30857701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40248-56-4 |
Source
|
Record name | 2-Hydrazinyl-3-(4-hydroxy-3-methoxyphenyl)-2-methylpropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30857701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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